molecular formula C20H23NO B463077 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol CAS No. 16628-28-7

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol

Katalognummer: B463077
CAS-Nummer: 16628-28-7
Molekulargewicht: 293.4g/mol
InChI-Schlüssel: KTXWRKQUMWUENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is an organic compound characterized by the presence of a dimethylamino group, a methyl group, and a diphenylpent-2-yn-1-ol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-dimethylaminobenzaldehyde with acetylene derivatives in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating cellular processes and exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Dimethylaminopyridine: A nucleophilic catalyst used in esterification and other reactions.

    4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction to detect indoles.

    4-Dimethylaminoantipyrine: A derivative used in pharmaceutical applications .

Uniqueness

4-(Dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and diphenyl groups enhances its versatility in various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

16628-28-7

Molekularformel

C20H23NO

Molekulargewicht

293.4g/mol

IUPAC-Name

4-(dimethylamino)-4-methyl-1,1-diphenylpent-2-yn-1-ol

InChI

InChI=1S/C20H23NO/c1-19(2,21(3)4)15-16-20(22,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,22H,1-4H3

InChI-Schlüssel

KTXWRKQUMWUENJ-UHFFFAOYSA-N

SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Kanonische SMILES

CC(C)(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C

Löslichkeit

44 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.